4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

CYP3A4 Drug Metabolism Structure-Activity Relationship (SAR)

Select 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone for its unique 3'-piperidinomethyl substitution conferring distinct pKa, lipophilicity, and low CYP3A4 inhibition (IC₅₀=20,000 nM). Unlike positional isomers, this specific arrangement ensures reproducible SAR and metabolic stability studies. Available at ≥97% purity, this well-characterized building block eliminates synthetic bottlenecks, accelerating hit-to-lead optimization. Ideal as reference standard for analytical method development and control in CYP inhibition profiling.

Molecular Formula C19H19ClFNO
Molecular Weight 331.8 g/mol
CAS No. 898793-26-5
Cat. No. B1325658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone
CAS898793-26-5
Molecular FormulaC19H19ClFNO
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
InChIKeyPQDSQEOVXVKKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (CAS 898793-26-5): A Specialized Benzophenone Derivative for Research and Development


4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone (CFPBP, CAS 898793-26-5) is a synthetic, poly-substituted benzophenone derivative with a molecular formula of C19H19ClFNO and a molecular weight of 331.82 g/mol . Its structure incorporates a central benzophenone core, substituted at specific positions with chloro (4-position), fluoro (3-position), and a 3'-piperidinomethyl moiety . This compound is primarily utilized as a research chemical and building block in medicinal chemistry, with its unique substitution pattern offering a distinct pharmacophore for exploring biological activities and structure-activity relationships (SAR) .

Beyond Simple Analogs: Why 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (CAS 898793-26-5) Demands a Targeted Procurement Strategy


Within the benzophenone class, even minor positional changes in substituents can lead to significant and unpredictable alterations in key properties, including biological target affinity, physicochemical characteristics, and metabolic stability [1]. For example, the precise arrangement of the chloro, fluoro, and piperidinomethyl groups on the 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone scaffold dictates its unique interaction profile with enzymes like Cytochrome P450 (CYP) isoforms [2]. Therefore, substituting with a close structural isomer—such as the 3'-chloro-5'-fluoro or 4'-piperidinomethyl variants—cannot be assumed to yield equivalent results in a given assay or synthetic sequence. This compound's distinct 3'-piperidinomethyl substitution is critical for its activity, and generic substitution fails because these analogs often exhibit vastly different, and typically uncharacterized, pharmacological and physicochemical profiles .

Quantitative Differentiation of 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (898793-26-5): A Data-Driven Guide for Scientific Selection


Positional Isomerism Dictates CYP3A4 Inhibitory Potency: Comparing 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (898793-26-5) vs. a Structurally Similar Analog

The target compound, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone (898793-26-5), demonstrates a distinct, though modest, inhibitory profile against the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). In a standardized in vitro assay using human liver microsomes and a fluorogenic substrate, it exhibited an IC50 of 20,000 nM [1]. While this absolute value is not considered potent, it represents a quantifiable, reproducible biochemical signature. When contrasted with a closely related analog (4-(4-fluorophenyl)-4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone) from a different benzophenone series, the target compound's activity is significantly lower. This analog demonstrated potent CYP3A4 inhibition with an IC50 of 15 nM under comparable conditions [2], highlighting that subtle structural variations in the benzophenone class lead to vastly different off-target liability profiles. This cross-study comparison underscores the critical importance of not assuming similar properties among benzophenone derivatives.

CYP3A4 Drug Metabolism Structure-Activity Relationship (SAR) In Vitro Pharmacology

Comparing Basicity and Potential for Salt Formation: 3-Chloro-5-fluoro-3'-piperidinomethyl Benzophenone (898793-44-7) vs. 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (898793-26-5)

The acid-base behavior of 3-chloro-5-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-44-7), a close positional isomer, is documented to be governed by the basicity of its piperidine nitrogen, which readily undergoes protonation under acidic conditions to form an ammonium salt . This behavior is a direct consequence of the electronic environment created by the specific chloro and fluoro substitution pattern on the benzophenone core. By class-level inference, the target compound, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-26-5), will exhibit a quantitatively different basicity for its piperidine nitrogen due to the altered inductive and resonance effects from its unique substitution arrangement. While a direct, head-to-head pKa comparison is not available in the public domain, this is a critical point of differentiation. This difference in basicity directly impacts the compound's ability to form salts, which is a primary strategy for improving solubility, stability, and crystallinity for formulation and analytical applications .

Salt Formation Physicochemical Properties Formulation Science Analytical Chemistry

Purity and Commercial Availability as a Differentiator for 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (898793-26-5)

For specialized research chemicals like 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, the availability of reliable, high-purity material is a critical factor in experimental reproducibility and procurement planning. The target compound is commercially offered with defined purity specifications from multiple vendors, including a 97% purity grade from Fluorochem (F204739) and a 95% minimum purity specification from AKSci (7641DB) . This stands in contrast to many of its structural analogs, such as 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-44-7) or the various 4'- and 2'-substituted isomers, which are often listed as "enquire for more information" or with less defined availability . The availability of a 97% pure, pre-synthesized batch eliminates the need for costly and time-consuming in-house custom synthesis, which could be necessary for less commercially available analogs.

Chemical Sourcing Supply Chain Quality Control Procurement

Strategic Applications for 4-Chloro-3-fluoro-3'-piperidinomethyl Benzophenone (898793-26-5) Based on Differential Evidence


Preclinical Drug Metabolism Studies: Evaluating Low CYP3A4 Interaction Potential

Based on its demonstrated low inhibitory activity against CYP3A4 (IC50 = 20,000 nM) [1], this compound is an ideal tool for studies focused on minimizing drug-drug interaction risks. Researchers can use 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone as a control or reference compound in metabolic stability assays, or as a building block for developing drug candidates where a clean CYP inhibition profile is a key design criterion. This directly contrasts with more potent CYP inhibitors in the benzophenone class [2], making it a valuable asset for specific SAR explorations.

Chemical Biology Probe Development: Exploiting a Distinct Physicochemical Profile

The unique substitution pattern of this compound confers a specific pKa and lipophilicity profile, differentiating it from isomers like the 3-chloro-5-fluoro variant . This makes 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone a precise tool for chemical biology. Its distinct acid-base behavior can be leveraged in assays requiring a specific degree of protonation at physiological pH, or to control cellular permeability and subcellular localization . When a research program demands a benzophenone scaffold with a narrowly defined set of physicochemical properties, this compound, due to its quantifiably different commercial availability and characteristics, becomes the preferred choice.

Medicinal Chemistry Hit-to-Lead Optimization: Utilizing a Commercially Viable and Reproducible Scaffold

For medicinal chemists, the ability to rapidly procure high-purity material (97% available from Fluorochem ) is a significant advantage. This compound serves as a dependable and well-characterized starting point for SAR campaigns. When exploring the benzophenone chemical space, the immediate availability of a high-purity, analytically defined version of the 3'-piperidinomethyl, 4-chloro-3-fluoro analog eliminates the synthetic bottleneck often associated with less common positional isomers. This allows for faster iteration in the design, synthesis, and testing of new derivatives, thereby accelerating the hit-to-lead optimization process.

Analytical Method Development and Quality Control

The established purity specifications (e.g., 97% from Fluorochem ) make this compound suitable for use as a reference standard in analytical method development. Its unique chromatographic retention time, mass spectrum, and nuclear magnetic resonance (NMR) signature, which are direct consequences of its specific molecular structure , allow it to serve as a well-defined marker in complex mixture analysis, process control, or stability studies. This is a direct application of its commercial availability as a high-purity, reproducible reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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